molecular formula C7H5F3N2O B7726206 3,4,5-Trifluorobenzamidoxime

3,4,5-Trifluorobenzamidoxime

Cat. No.: B7726206
M. Wt: 190.12 g/mol
InChI Key: XISYIMDGWUAPEU-UHFFFAOYSA-N
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Description

3,4,5-Trifluorobenzamidoxime is a chemical compound with the molecular formula C₇H₅F₃N₂O It is characterized by the presence of three fluorine atoms attached to a benzene ring, along with an amidoxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trifluorobenzamidoxime typically involves the reaction of 3,4,5-trifluorobenzonitrile with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the conversion of the nitrile group to the amidoxime group. The reaction can be represented as follows:

C7H2F3CN+NH2OHC7H5F3N2OC_7H_2F_3CN + NH_2OH \rightarrow C_7H_5F_3N_2O C7​H2​F3​CN+NH2​OH→C7​H5​F3​N2​O

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trifluorobenzamidoxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the amidoxime group to an amine group.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamidoximes with various functional groups.

Scientific Research Applications

3,4,5-Trifluorobenzamidoxime has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,4,5-Trifluorobenzamidoxime involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of fluorine atoms enhances the compound’s binding affinity and stability. The amidoxime group can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trifluorobenzamide: Similar structure but lacks the amidoxime group.

    3,4,5-Trifluorobenzonitrile: Precursor in the synthesis of 3,4,5-Trifluorobenzamidoxime.

    3,4,5-Trifluorobenzoic acid: Contains a carboxylic acid group instead of an amidoxime group.

Uniqueness

This compound is unique due to the presence of both fluorine atoms and an amidoxime group, which confer distinct chemical properties

Properties

IUPAC Name

3,4,5-trifluoro-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c8-4-1-3(7(11)12-13)2-5(9)6(4)10/h1-2,13H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISYIMDGWUAPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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